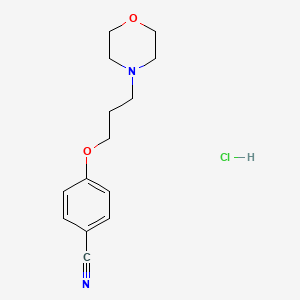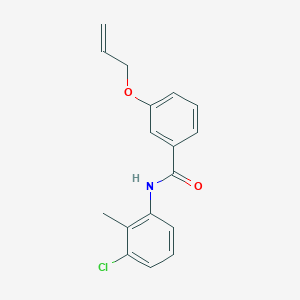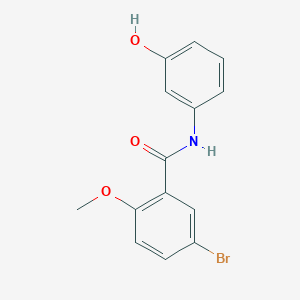
4-(3-Morpholin-4-ylpropoxy)benzonitrile;hydrochloride
Overview
Description
4-(3-Morpholin-4-ylpropoxy)benzonitrile;hydrochloride is a chemical compound with the molecular formula C15H20N2O3. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a morpholine ring, a benzonitrile group, and a propoxy linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Morpholin-4-ylpropoxy)benzonitrile;hydrochloride typically involves the reaction of 4-hydroxybenzonitrile with 3-chloropropylmorpholine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-hydroxybenzonitrile is replaced by the 3-(4-morpholinyl)propoxy group. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(3-Morpholin-4-ylpropoxy)benzonitrile;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or the benzonitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Morpholin-4-ylpropoxy)benzonitrile;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as an inhibitor in certain biochemical pathways.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(3-Morpholin-4-ylpropoxy)benzonitrile;hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. The morpholine ring plays a crucial role in the binding process, enhancing the compound’s affinity for its targets. The pathways involved include inhibition of specific enzymes and modulation of receptor-mediated signaling.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-3-[3-(4-morpholinyl)propoxy]benzonitrile
- 4-Methoxy-3-[3-(3-morpholinyl)propoxy]benzonitrile
- 4-[2-hydroxy-3-(morpholin-4-yl)propoxy]benzonitrile
Uniqueness
4-(3-Morpholin-4-ylpropoxy)benzonitrile;hydrochloride is unique due to its specific structural features, including the presence of a morpholine ring and a benzonitrile group. These features contribute to its distinct chemical properties and biological activities, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4-(3-morpholin-4-ylpropoxy)benzonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2.ClH/c15-12-13-2-4-14(5-3-13)18-9-1-6-16-7-10-17-11-8-16;/h2-5H,1,6-11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZMSYUKBFUASD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCOC2=CC=C(C=C2)C#N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)ethanesulfonamide](/img/structure/B4401840.png)

![N-(2-methoxyphenyl)-4-[(phenylacetyl)amino]benzamide](/img/structure/B4401858.png)
![3-{[(2-methoxyphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4401862.png)
![2-[2-(Oxolan-2-ylmethylamino)ethoxy]benzonitrile;hydrochloride](/img/structure/B4401865.png)

![3-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B4401878.png)


![3-chloro-N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}benzamide](/img/structure/B4401901.png)
![1-[3-(allyloxy)benzoyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4401910.png)
![3-{[(2-fluorophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4401917.png)
![1-[3-(3-Tert-butylphenoxy)propyl]imidazole;hydrochloride](/img/structure/B4401925.png)
![N-(2,6-dichlorophenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B4401930.png)
